盐酸氮卓斯汀

描述

Azelastine hydrochloride is an antihistamine that works by preventing the effects of a substance called histamine, which is produced by the body . Histamine can cause itching, sneezing, runny nose, and watery eyes . It is used in antiallergic treatment .

Synthesis Analysis

The synthesis of Azelastine hydrochloride involves several steps. One method involves adding potassium hydroxide and drinking water at room temperature, adding into a reaction bottle, stirring until the mixture is dissolved, adding 1-methylhexahydroazepin-4-one and benzoyl hydrazine, reacting at 25-35 ℃ for 1h, cooling to 0-10 ℃, adding sodium borohydride in batches, keeping the temperature at 0-10 ℃ for 2h after the reaction is finished, adding hydrochloric acid to quench redundant sodium borohydride, adding 50% potassium carbonate solution to adjust the pH value to 10-11, adding dichloromethane, separating liquid to obtain an organic phase, extracting the aqueous phase once with dichloromethane, combining the organic phases, washing twice with drinking water, washing once with saturated sodium chloride solution, drying the organic phase with anhydrous sodium sulfate, performing suction filtration, and concentrating the filtrate under reduced pressure until the filtrate is dried to obtain a brown oily compound .Molecular Structure Analysis

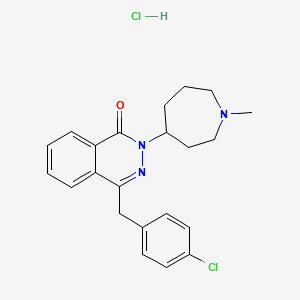

Azelastine hydrochloride has the molecular formula C22H24ClN3O . Its average mass is 381.898 Da and its monoisotopic mass is 381.160797 Da . The molecule exhibits histamine H1-receptor antagonist activity in isolated tissues, animal models, and humans .Chemical Reactions Analysis

Azelastine hydrochloride has demonstrated a wide range of pharmacologic effects on chemical mediators of inflammation including leukotrienes, kinins, and platelet activating factor in vitro and in vivo . It also has multidirectional effects on HeLa cells, including anti-proliferative, cytotoxic, autophagic, and apoptotic properties .Physical And Chemical Properties Analysis

Azelastine hydrochloride is a white crystalline powder . Its melting point is 225–229 ºC . It has a molar mass of 418.36 . It is soluble in DMSO at 80 mg/mL .科学研究应用

Allergic Rhinitis and Conjunctivitis Treatment

Azelastine hydrochloride is widely used in the basic therapy of rhinitis , including perennial and seasonal allergic rhinitis, often associated with asthma and COPD. It is also utilized in the prevention and treatment of allergic conjunctivitis .

Combination Therapy for Allergic Rhinitis

In combination with fluticasone propionate , Azelastine hydrochloride forms an advanced delivery system that has proven efficacy and safety in clinical trials for adult patients with allergic rhinitis (AR) .

Pharmacopoeia Reference Standard

It serves as a Reference Standard for laboratory tests as prescribed in the European Pharmacopoeia, ensuring the quality and consistency of pharmaceutical products .

Antiviral Activity Against Respiratory Viruses

Azelastine hydrochloride has shown in vitro antiviral activity against SARS-CoV-2, and a commercial azelastine-containing nasal spray significantly reduced viral load in infected individuals .

Cervical Cancer Cell Study

Research has explored new mechanisms of action of Azelastine hydrochloride in antiallergic treatment, particularly its effects on HeLa cells at various concentrations .

Computational Screening for Antiviral Agents

Through computational screening, Azelastine has been identified to reduce virus-induced cytopathic effects and SARS-CoV-2 copy numbers, showing potency against multiple variants .

作用机制

Target of Action

Azelastine hydrochloride primarily targets the histamine H1-receptors . These receptors play a crucial role in mediating allergic reactions, including inflammation and bronchoconstriction.

Mode of Action

Azelastine hydrochloride acts as an antagonist at histamine H1-receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby mitigating the allergic response .

Biochemical Pathways

Azelastine hydrochloride affects several biochemical pathways related to inflammation and allergic reactions. It has demonstrated a wide range of pharmacologic effects on chemical mediators of inflammation, including leukotrienes, kinins, and platelet-activating factor . By inhibiting these mediators, azelastine hydrochloride can reduce inflammation and alleviate allergy symptoms .

Pharmacokinetics

Azelastine hydrochloride exhibits a bioavailability of 40% when administered intranasally . It reaches peak plasma concentrations within 2-3 hours of administration . The compound is metabolized into an active metabolite, desmethylazelastine . The elimination half-life of azelastine hydrochloride is approximately 22 hours , indicating a relatively long duration of action.

Result of Action

The antagonistic action of azelastine hydrochloride on histamine H1-receptors results in the relief of histamine-mediated allergy symptoms . This includes a reduction in symptoms such as rhinorrhea, sneezing, nasal pruritus, and itchy eyes associated with allergic conjunctivitis . The onset of action occurs within 15 minutes with intranasal formulations and as quickly as 3 minutes with ophthalmic solutions .

安全和危害

未来方向

Azelastine hydrochloride has been identified as a potential inhibitor of SARS-CoV-2 infection in cell cultures and reconstituted human nasal tissue . It has also shown multidirectional effects on cervical cancer cells, including anti-proliferative, cytotoxic, autophagic, and apoptotic properties . These novel properties of azelastine may be practically used in anti-cancer therapy in the future .

属性

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJAJYAHJQIWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58581-89-8 (Parent) | |

| Record name | Azelastine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azelastine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045945 | |

| Record name | Azelastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azelastine hydrochloride | |

CAS RN |

79307-93-0, 37932-96-0, 58581-89-8 | |

| Record name | Azelastine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79307-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37932-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azelastine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azelastine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZELASTINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azelastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-4-(4-chloro-benzyl)2-(1-methylazepan-4-yl)phtalazin-1(2H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZELASTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L591QR10I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

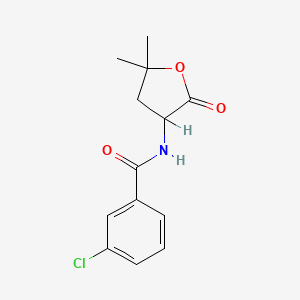

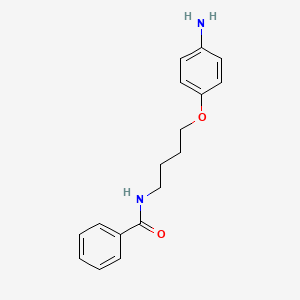

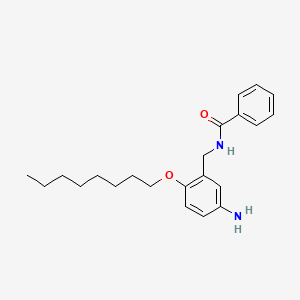

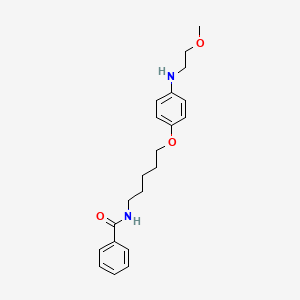

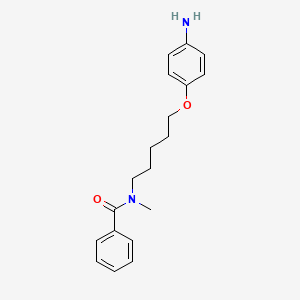

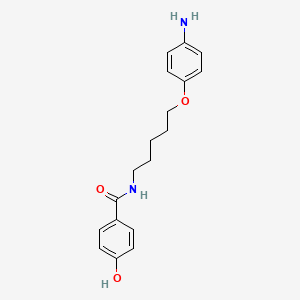

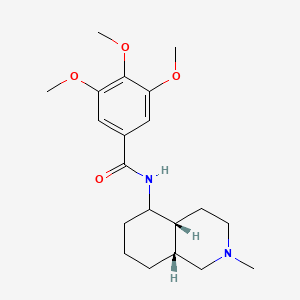

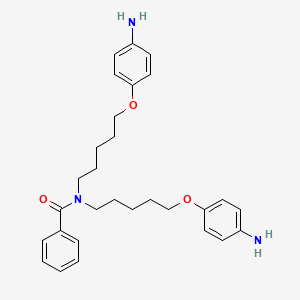

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

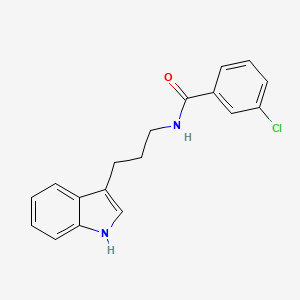

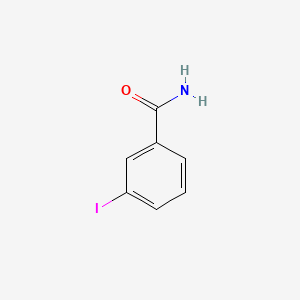

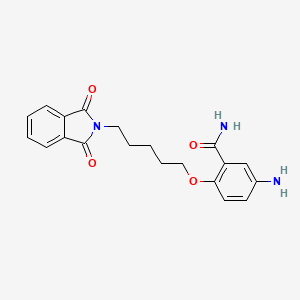

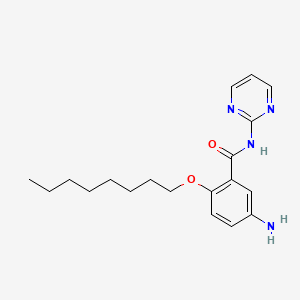

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。